1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-3-20-12(4-6-17-20)13(21)16-7-8-19-10(2)18-14-11(15(19)22)5-9-23-14/h4-6,9H,3,7-8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDBJAARZXTYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
Cyclocondensation reactions between aminothiophene carboxamides and formamide or urea derivatives are widely employed. For example, heating 2-amino-3-carboxamidothiophene with formamide at 150–180°C yields the thieno[2,3-d]pyrimidin-4(3H)-one core with efficiencies exceeding 75%. Substitutions at the 2-position (e.g., methyl groups) are introduced via alkylation prior to cyclization. In one protocol, 2-methyl substitution was achieved using methyl iodide in dimethylformamide (DMF) under basic conditions, followed by cyclocondensation with formamide to afford 2-methyl-4-oxothieno[2,3-d]pyrimidine.
Alternative Routes Using (Thio)Urea Reagents
Potassium thiocyanate or cyanate in acidic media enables cyclization of ethyl aminothiophene carboxylates. Patel et al. demonstrated that refluxing ethyl 2-aminothiophene-3-carboxylate with potassium thiocyanate in hydrochloric acid–dioxane produces 2-thioxo-thieno[2,3-d]pyrimidin-4-one, which is subsequently oxidized to the 4-oxo derivative. This method achieves moderate yields (58–72%) but requires stringent control of reaction time to avoid over-oxidation.
Alkylation to Introduce the Ethyl Side Chain
The ethyl group at the 3-position of the thienopyrimidinone is introduced via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution with Ethylating Agents
Treatment of 3H-thieno[2,3-d]pyrimidin-4-one with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C selectively alkylates the 3-position. This step typically achieves 65–80% yield, with unreacted starting material recoverable via column chromatography. Alternative agents like ethyl tosylate improve regioselectivity but necessitate higher temperatures (60–80°C).
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with steric hindrance, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable alkylation using ethanol as the oxygen nucleophile. This method, while costlier, avoids side products from elimination reactions and is preferred for gram-scale synthesis.
Preparation of 1-Ethyl-1H-Pyrazole-5-Carboxamide
The pyrazole fragment is synthesized via cyclization of hydrazine derivatives with β-keto esters or nitriles.
Cyclization of Ethyl 3-Oxopent-4-enoate with Hydrazine
Ethyl 3-oxopent-4-enoate reacts with hydrazine hydrate in ethanol under reflux to form 1-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester. Subsequent hydrolysis with aqueous sodium hydroxide yields the carboxylic acid, which is converted to the carboxamide using thionyl chloride (SOCl₂) followed by ammonium hydroxide.
Direct Amination of Pyrazole Esters
An alternative route involves treating ethyl 1-ethyl-1H-pyrazole-5-carboxylate with ammonia in methanol at high pressure (5–10 bar) to directly afford the carboxamide. This one-pot method reduces purification steps and achieves yields of 85–90%.
Coupling of Thienopyrimidine and Pyrazole Intermediates
The final step involves forming an amide bond between the ethylpyrazole carboxamide and the 2-(2-methyl-4-oxothienopyrimidin-3-yl)ethylamine intermediate.
Activation with Carbodiimide Reagents
A mixture of 1-ethyl-1H-pyrazole-5-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) activates the carboxylic acid. Addition of 2-(2-methyl-4-oxothienopyrimidin-3-yl)ethylamine at 0°C, followed by stirring at room temperature for 12–18 hours, yields the target compound with 70–75% efficiency.
Uranium-Based Coupling Agents
For substrates sensitive to racemization, hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) in DMF enhances coupling efficiency (85–90%) while reducing reaction time to 4–6 hours.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C-18 column, ammonium bicarbonate/acetonitrile mobile phase). Structural confirmation relies on:
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Synthetic Pathways
The synthetic routes can include:
- Condensation Reactions : Combining thieno[2,3-d]pyrimidine derivatives with pyrazole carboxamides.
- Functional Group Modifications : Introducing various substituents to enhance biological activity.
Biological Activities
Research indicates that compounds similar to 1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide exhibit promising pharmacological properties, including:
- Antitumor Activity : Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their effects on breast cancer cells and have demonstrated significant cytotoxicity .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in diseases characterized by chronic inflammation.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting possible applications in treating infections.
Case Study 1: Antitumor Activity
A study published in the Chemical & Pharmaceutical Bulletin reported on novel thieno[2,3-d]pyrimidine derivatives that exhibited potent antitumor activity against human breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Anti-inflammatory Mechanisms
Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of similar thieno[2,3-d]pyrimidine compounds. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .
Potential Applications in Drug Development
The structural attributes of this compound make it a candidate for further exploration in drug development:
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Targeted therapy for specific cancer types |
| Anti-inflammatory Drugs | Reduction of inflammation-related symptoms |
| Antimicrobial Agents | Treatment options for resistant bacterial infections |
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Core Structure: Thieno[3,2-d]pyrimidin-4-one with a triazole ring (vs. pyrazole in the target compound).
- Methyl group at N1 of triazole (vs.
- Implications : Triazoles generally exhibit stronger dipole interactions, which may enhance binding affinity to certain targets but reduce selectivity due to off-target interactions .
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Core Structure: Thieno[2,3-c]pyrazole (vs. thieno[2,3-d]pyrimidinone in the target compound).
- Ethoxyphenyl substituent on the carboxamide increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Implications: The thienopyrazole core lacks the pyrimidinone ring’s hydrogen-bonding capacity, likely reducing affinity for kinases reliant on adenine-mimetic interactions .
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]-
- Core Structure: Pyrazolo[3,4-d]pyrimidine (vs. thienopyrimidinone in the target compound).
- Key Differences: Pyrazolopyrimidine core replaces thienopyrimidinone, altering electron distribution and planarity. Phenyldiazenyl group introduces azo functionality, which may confer photosensitivity but improve π-stacking with aromatic residues in target proteins.
- Implications : The azo group’s redox activity could lead to instability under physiological conditions, limiting therapeutic utility .
3-amino-5-ethyl-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxamide
- Core Structure: Partially saturated pyrazolo[1,5-a]pyrazine (vs. fully aromatic thienopyrimidinone).
- Amino group at C3 enables additional hydrogen bonding but may increase susceptibility to enzymatic degradation.
- Implications : The reduced aromaticity may lower binding affinity for targets requiring rigid ligand conformations .
Comparative Data Table
Research Implications
- Limitations of Comparators : Triazoles () and azo groups () introduce stability concerns, while saturated cores () reduce rigidity critical for target engagement.
- Future Directions : Structural hybridizations (e.g., integrating trifluoromethyl groups from into the target scaffold) could optimize both stability and potency.
Biological Activity
1-Ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS Number: 1903884-11-6) is a complex organic compound belonging to the thienopyrimidine derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides an overview of its biological activities, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₇N₅O₂S, with a molecular weight of approximately 331.4 g/mol. The structure features a thienopyrimidine core, a pyrazole ring, and an ethyl carboxamide group. The presence of these functional groups suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅O₂S |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1903884-11-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:
- Preparation of the Thienopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Pyrazole Ring : Achieved through condensation reactions with suitable reagents.
- Attachment of the Ethyl Carboxamide Group : Conducted via amidation reactions.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The specific biological activity of this compound has been linked to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
In vitro studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression:
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways that lead to apoptosis or cell cycle arrest.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry evaluated similar thienopyrimidine derivatives and reported promising results regarding their anticancer activities:
- Compound Evaluation : Various derivatives were tested for their ability to inhibit cell growth in cancer cell lines.
| Compound ID | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 10 | Breast Cancer |
| Compound B | 15 | Lung Cancer |
| Compound C | 8 | Colorectal Cancer |
The findings suggest that modifications to the thienopyrimidine core can significantly enhance biological activity.
Q & A
Q. What are the established synthetic routes for 1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step protocols, often starting with cyclization of thieno[2,3-d]pyrimidinone precursors followed by alkylation and coupling reactions. For example, a general procedure includes:
- Step 1 : Cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with substituted benzoyl chlorides in the presence of triethylamine .
- Step 2 : Alkylation of intermediates using reagents like 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Final coupling with 1-ethyl-1H-pyrazole-5-carboxylic acid via carbodiimide-mediated amidation .
Optimization strategies include solvent selection (DMF vs. THF), temperature control (room temperature vs. reflux), and catalyst screening (Pd(PPh₃)₄ for cross-coupling steps) .
Q. How can structural characterization be performed to confirm the identity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and pyrazole protons at δ 1.2–1.4 ppm and δ 6.5–7.8 ppm, respectively) .
- HRMS : To confirm molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁N₅O₂S: 408.1394) .
- X-ray crystallography : Resolve ambiguities in thieno-pyrimidine ring conformation and substituent orientation .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Kinase inhibition assays : Test activity against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in reported bioactivities (e.g., varying IC₅₀ values for kinase inhibition) may arise from:
- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) significantly alter binding affinity .
- Assay conditions : Differences in buffer pH, ATP concentration, or cell line genetic backgrounds .
Resolution requires: - Dose-response validation : Repeat assays under standardized conditions.
- Molecular docking : Compare binding modes with kinase active sites (e.g., using AutoDock Vina) .
Q. What strategies are effective for improving metabolic stability without compromising activity?
Approaches include:
- Bioisosteric replacement : Substitute the ethyl group with cyclopropyl to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the pyrazole carboxamide as an ester to enhance oral bioavailability .
- Structural rigidification : Introduce fused rings to the thieno-pyrimidine core to limit conformational flexibility .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require:
- Analog synthesis : Vary substituents on the pyrazole (e.g., halogenation, alkyl chain length) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties with activity .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine carbonyl) and hydrophobic regions .
Q. What in silico tools are suitable for predicting off-target interactions?
- SwissTargetPrediction : Estimate interactions with GPCRs, ion channels, and enzymes .
- Pharos : Identify potential toxicity risks via similarity to known bioactive compounds .
- Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., hERG channel) .
Methodological Considerations
Q. How to design a robust protocol for scaling up synthesis?
Key factors include:
- Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Use immobilized Pd catalysts for Suzuki-Miyaura coupling steps .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
Q. What statistical methods are recommended for analyzing dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) .
- ANOVA with post-hoc tests : Compare IC₅₀ values across analogs (e.g., Tukey’s HSD) .
- Principal component analysis (PCA) : Identify outliers in high-throughput screening datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
